molecular formula C14H12Cl2N4O2 B13013593 N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide

N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide

Cat. No.: B13013593
M. Wt: 339.2 g/mol
InChI Key: MIFLYQNLGZWFBL-UHFFFAOYSA-N
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Description

N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide is a chemical compound with the molecular formula C14H12Cl2N4O2 and a molecular weight of 339.18 g/mol . This compound is characterized by the presence of two 5-chloro-6-methylpyridin-2-yl groups attached to an oxalamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide typically involves the reaction of 5-chloro-6-methylpyridin-2-amine with oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a suitable solvent, such as dichloromethane or chloroform .

Chemical Reactions Analysis

N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide undergoes various chemical reactions, including:

Scientific Research Applications

N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal ions involved .

Comparison with Similar Compounds

N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H12Cl2N4O2

Molecular Weight

339.2 g/mol

IUPAC Name

N,N'-bis(5-chloro-6-methylpyridin-2-yl)oxamide

InChI

InChI=1S/C14H12Cl2N4O2/c1-7-9(15)3-5-11(17-7)19-13(21)14(22)20-12-6-4-10(16)8(2)18-12/h3-6H,1-2H3,(H,17,19,21)(H,18,20,22)

InChI Key

MIFLYQNLGZWFBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C(=O)NC2=NC(=C(C=C2)Cl)C)Cl

Origin of Product

United States

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